[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine
Description
Chemical Identity and Nomenclature
The compound this compound is characterized by its complex molecular structure that incorporates several distinct functional groups within a single molecular framework. The systematic nomenclature reflects the presence of a benzyl group bearing two methoxy substituents specifically positioned at the 3 and 4 positions of the aromatic ring, which is subsequently linked to a furan ring through a methylamine functional group. This structural arrangement creates a molecule with significant stereochemical complexity and multiple sites for potential chemical reactivity.
The molecular architecture features a primary amine functional group that connects the dimethoxyphenyl moiety to the furan-2-ylmethyl component through a butenyl chain. The presence of the unsaturated butenyl linker introduces additional structural rigidity while maintaining conformational flexibility that may be crucial for biological activity. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its multi-component structure, with each segment contributing to the overall chemical identity and properties of the molecule.
| Structural Component | Chemical Feature | Position |
|---|---|---|
| Phenyl Ring | 3,4-Dimethoxy substitution | Aromatic core |
| Butenyl Chain | C=C double bond | Linker region |
| Furan Ring | Five-membered heterocycle | Terminal group |
| Amine Group | Primary amine functionality | Connecting bridge |
The compound's classification as an organic amine stems from the presence of the nitrogen-containing functional group that serves as the central connecting point between the various molecular components. Additionally, the molecule falls under the broader category of substituted amines and can be further classified as a phenolic compound due to the methoxy groups present on the benzene ring system. This dual classification reflects the hybrid nature of the compound and suggests potential for diverse chemical reactivity patterns.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader field of heterocyclic chemistry and the systematic exploration of furan-containing compounds. The synthesis and study of this particular compound have been explored within various scientific contexts, particularly in medicinal chemistry and organic synthesis research programs. The compound represents part of a larger family of furan-containing amines that have attracted attention due to their potential biological activities and synthetic utility.
The investigation of compounds containing both furan and dimethoxyphenyl structural elements has been driven by the recognition that such hybrid molecules may exhibit enhanced biological properties compared to their individual components. The specific combination of the 3,4-dimethoxyphenyl group with the furan-2-ylmethyl moiety through a butenyl bridge represents a targeted approach to molecular design that seeks to optimize both synthetic accessibility and potential biological activity.
Research into this compound family has been facilitated by advances in synthetic methodology that enable the efficient construction of complex heterocyclic systems. The development of reliable synthetic routes to access this compound and related analogs has opened new avenues for structure-activity relationship studies and mechanistic investigations.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry extends beyond its structural complexity to encompass its potential as both a synthetic target and a building block for more elaborate molecular architectures. The compound's unique structural features make it a valuable subject for investigation in pharmaceutical development, where its combination of aromatic and heterocyclic components may contribute to novel therapeutic applications. The presence of multiple functional groups within the molecular framework provides numerous sites for chemical modification and derivatization, enabling the systematic exploration of structure-activity relationships.
In medicinal chemistry contexts, the compound has garnered interest as a potential lead structure for drug development programs. The dimethoxyphenyl moiety is a common pharmacophore found in many bioactive compounds, while the furan ring system contributes additional pharmacological properties through its unique electronic and steric characteristics. The butenyl linker provides structural flexibility that may be essential for optimal binding to biological targets while maintaining sufficient rigidity to ensure selectivity.
| Chemical Property | Significance | Application |
|---|---|---|
| Heterocyclic Content | Enhanced biological activity | Drug development |
| Methoxy Substitution | Improved pharmacokinetics | Medicinal chemistry |
| Amine Functionality | Receptor binding capability | Therapeutic targets |
| Structural Flexibility | Conformational adaptability | Molecular recognition |
The compound's role as a synthetic intermediate has proven particularly valuable in the construction of more complex heterocyclic systems. The multiple reactive sites present within the molecular structure enable diverse chemical transformations, including oxidation, reduction, and substitution reactions that can be employed to access novel chemical entities. This synthetic versatility has made the compound an attractive target for methodology development and total synthesis programs.
Research investigations have revealed that this compound can undergo various chemical transformations under different reaction conditions. The compound exhibits reactivity patterns consistent with its functional group composition, including potential for nucleophilic substitution reactions at the amine center and electrophilic aromatic substitution reactions on the dimethoxyphenyl ring system. These reactivity profiles have been exploited in synthetic applications where the compound serves as a versatile building block for the construction of more elaborate molecular architectures.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)but-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-6-15(18-12-14-7-5-10-21-14)13-8-9-16(19-2)17(11-13)20-3/h4-5,7-11,15,18H,1,6,12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGCECHPTVMDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)NCC2=CC=CO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
Formation of the furan-2-ylmethyl amine intermediate : This involves the preparation of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline or related amine derivatives, which serve as the amine component in the final compound.
Allylic substitution or coupling : Introduction of the but-3-enyl group substituted with the 3,4-dimethoxyphenyl moiety is achieved through allylic substitution reactions or via coupling strategies such as reductive amination or nucleophilic substitution.
Purification and characterization : The final product is purified by recrystallization or chromatographic methods and characterized by spectroscopic techniques including NMR, IR, and mass spectrometry.
Detailed Synthetic Route
Step 1: Preparation of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline
This intermediate can be synthesized by the condensation of 3,4-dimethoxyaniline with furan-2-carboxaldehyde under mild conditions, typically in ethanol or another suitable solvent, often catalyzed by a mild acid such as acetic acid.
The reaction proceeds via imine formation followed by reduction (e.g., using sodium borohydride) to yield the secondary amine.
This method is supported by analogous syntheses of related compounds where aldehydes and amines are condensed and reduced to amines, as described in literature for similar heteroaryl amines.
Step 3: Purification and Characterization
The crude product is purified by recrystallization from ethanol or chromatographic techniques.
Characterization is performed using:
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the chemical environment of protons and carbons, verifying the presence of methoxy groups, furan ring, and allylic protons.
Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR) : Identifies functional groups such as amine N-H, aromatic C-H, and methoxy C-O stretches.
These methods are consistent with those used in the synthesis and characterization of related amine compounds.
Solubility and Formulation Considerations
The compound exhibits limited solubility in aqueous media; thus, preparation of stock solutions often involves solvents such as DMSO, PEG300, Tween 80, and corn oil for in vivo formulations.
A typical preparation involves dissolving the compound in DMSO to create a master stock solution, followed by dilution with co-solvents in a stepwise manner ensuring clarity at each step, aided by vortexing or mild heating.
The following table summarizes typical stock solution preparations for related furan-2-ylmethyl amines:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 3.89 | 19.43 | 38.86 |
| 5 mM Solution Volume (mL) | 0.78 | 3.89 | 7.77 |
| 10 mM Solution Volume (mL) | 0.39 | 1.94 | 3.89 |
Note: Volumes correspond to the amount of solvent required to achieve the desired molarity.
Research Findings and Optimization
Optimization of the synthetic route focuses on minimizing side reactions such as methyl addition to aldehydes or hydrolysis of sensitive intermediates.
Reducing equivalents of reactive reagents like AlMe3 and controlling water content can suppress undesired by-products and improve yields.
The use of mild reaction conditions (room temperature, ethanol solvent) and catalytic amounts of acid (acetic acid) favor clean condensation and reduction steps.
Purification by recrystallization in ethanol yields analytically pure products suitable for further biological or chemical studies.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation and Reduction | 3,4-Dimethoxyaniline + Furan-2-carboxaldehyde, Acetic acid catalyst, Ethanol, NaBH4 reduction | Forms N-(furan-2-ylmethyl)-3,4-dimethoxyaniline intermediate |
| 2 | Allylic Substitution or Reductive Amination | Allylic halide or aldehyde of 3,4-dimethoxyphenyl-but-3-enyl, Lewis acid catalyst (e.g., AlMe3), mild conditions | Introduces but-3-enyl side chain |
| 3 | Purification | Recrystallization or chromatography | Ensures product purity |
| 4 | Formulation | DMSO master stock, dilution with PEG300, Tween 80, corn oil | For solubility and in vivo applications |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form novel compounds .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substitution patterns, chain length, and functional groups, leading to distinct molecular properties. Below is a detailed comparison with key analogs identified across diverse sources:
Table 1: Structural and Commercial Comparison of Analogous Compounds
*Calculated molecular weight based on formula C₁₇H₂₁NO₃. †Molecular weight includes HCl.
Key Structural and Functional Insights
This could influence membrane permeability or receptor binding in biological systems. The absence of a methoxy group in compounds like (1-Furan-2-yl-but-3-enyl)-phenethyl-amine (PI-19611, C₁₆H₁₉NO) increases hydrophobicity, which may reduce water solubility .
Chain Modifications The but-3-enyl chain in the target compound provides conformational flexibility and unsaturation, which contrasts with the 3-methyl-but-3-enyl chain in PI-19609. The methyl group in PI-19609 may sterically hinder interactions or alter metabolic stability .
Amine Group Variations
- Replacement of the furan-2-ylmethylamine group with a piperazine core (e.g., sc-302207) introduces basicity and hydrogen-bonding capacity, which could modify solubility and target selectivity .
Salt Forms
- The hydrochloride salt of the target compound (sc-302211) is priced lower than the free base ($240 vs. $285 per 500 mg), suggesting differences in synthesis cost or solubility advantages for specific experimental conditions .
Biological Activity
[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine (commonly referred to as DMFBA) is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. The compound contains a furan ring, a dimethoxyphenyl group, and an amine moiety, which together suggest diverse reactivity and biological properties.
- Molecular Formula : C17H21NO3
- Molecular Weight : 287.36 g/mol
- CAS Number : 340025-60-7
The biological activity of DMFBA is primarily attributed to its interaction with various molecular targets. It may exert effects through:
- Binding to Receptors : Modulating receptor activity involved in neurotransmission and other physiological processes.
- Enzyme Inhibition : Targeting key enzymes that regulate metabolic pathways.
- Gene Expression Modulation : Influencing the expression of genes related to cellular functions.
Antimicrobial Activity
DMFBA has shown promising antimicrobial properties in several studies. Its activity against various bacterial strains has been evaluated, revealing significant inhibition zones and minimal inhibitory concentration (MIC) values.
| Bacterial Strain | MIC (µM) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 5.64 | 21 |
| Escherichia coli | 13.40 | 18 |
| Bacillus subtilis | 4.69 | 23 |
| Pseudomonas aeruginosa | 11.29 | 20 |
These results indicate that DMFBA exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to antibacterial properties, DMFBA has demonstrated antifungal activity against strains like Candida albicans and Fusarium oxysporum.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal efficacy of DMFBA suggests its potential application in treating fungal infections .
Antiproliferative Activity
Research indicates that DMFBA may also exhibit antiproliferative effects on cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation by inducing cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies.
Case Studies
- Study on Antimicrobial Properties : A comprehensive evaluation of DMFBA's antimicrobial effects revealed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness based on structural modifications .
- Antiproliferative Effects : In a study investigating the antiproliferative properties of structurally similar compounds, DMFBA was noted for its ability to disrupt tubulin polymerization, leading to mitotic catastrophe in cancer cells . This mechanism highlights its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
DMFBA's structure allows for comparison with other compounds possessing similar functionalities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(3,4-Dimethoxyphenyl)butyric acid | Similar phenolic structure | Antiinflammatory |
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Triazole moiety enhances activity | Antifungal |
These comparisons illustrate how structural variations can influence biological activity and therapeutic potential.
Q & A
Q. What synthetic strategies are recommended for preparing [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine?
Methodological Answer:
- Key Routes :
- Hydroformylation and Aldol Condensation : Sequential hydroformylation of cyclic ketones with unsaturated side chains (e.g., but-3-enyl groups) followed by aldol condensation can yield intermediates like ethyl 1-(but-3-enyl)-2-oxo-cycloalkane carboxylates. These intermediates can be functionalized with furan-2-ylmethyl-amine groups via reductive amination .
- Aroylacetate Derivatives : Ethyl aroylacetates with 3,4-dimethoxyphenyl substituents (e.g., compound 3b in ) can serve as precursors. Subsequent coupling with furan-2-ylmethyl-amine via nucleophilic substitution or Buchwald-Hartwig amination may yield the target compound .
- Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with yields >80% under inert atmospheres (N₂/Ar). Monitor reaction progress via TLC or HPLC .
Q. How is structural characterization of this compound performed?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Assign peaks for the 3,4-dimethoxy-phenyl group (δ 3.8–3.9 ppm for methoxy protons) and furan-2-ylmethyl-amine (δ 6.2–6.4 ppm for furan protons). ¹H-¹³C HMQC confirms connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 274.18 (calculated for C₁₈H₂₃NO₃⁺) .
- Crystallography : For advanced confirmation, grow single crystals via slow evaporation in ethanol. X-ray diffraction reveals dihedral angles between aromatic rings, critical for understanding steric effects .
Advanced Research Questions
Q. What are the region-specific effects of this compound on monoaminergic systems?
Methodological Answer:
- In Vivo Microdialysis : Implant probes in rodent cortex/striatum. Administer the compound (1–4 mg/kg, i.p.) and monitor extracellular monoamine levels (e.g., serotonin, dopamine) using HPLC-ECD. Compare to MAO inhibitors (e.g., clorgyline, deprenyl) to distinguish MAO-dependent vs. -independent mechanisms .
- Metabolite Analysis : Ex vivo tissue analysis (e.g., 5-HIAA, DOPAC) reveals turnover rates. For example, cortical noradrenaline elevation suggests adrenergic receptor modulation, while striatal dopamine stability implies minimal MAO-B affinity .
Q. How does the compound interact with metabolic enzymes (e.g., CYP450)?
Methodological Answer:
- In Vitro Metabolism : Incubate with rat/human liver microsomes (0.5–1 mg/mL) and NADPH. Use LC-MS to identify hydroxylated derivatives. Rat microsomes may show rapid metabolism (t₁/₂ <30 min), while human microsomes exhibit slower turnover, indicating species-specific CYP450 interactions .
- Flavin Adduct Formation : UV-Vis spectroscopy (λmax ~450 nm) detects covalent adducts with MAO-B, similar to deprenyl. However, low IC₅₀ (>10 μM) suggests weak MAO inhibition .
Q. What computational methods predict its binding affinity to neuroreceptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., α₂-adrenergic, 5-HT₂A). Parameterize the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Furan oxygen and methoxy groups show hydrogen bonding with Ser-200 (α₂ receptor) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) in crystal structures. High %C···H contacts (e.g., >30%) indicate hydrophobic binding pockets .
Data Contradictions and Resolution
Q. Discrepancies in reported MAO inhibition properties: How to reconcile?
- Conflict : shows poor MAO affinity (IC₅₀ >10 μM), yet structural analogs (e.g., F2MPA) exhibit cortical monoaminergic effects.
- Resolution :
- Target Selectivity : Use siRNA knockdown of MAO-A/B in neuronal cultures. If monoamine changes persist, the compound likely acts via non-MAO pathways (e.g., reuptake inhibition).
- Metabolite Profiling : Test if hydroxylated metabolites (e.g., from microsomal assays) show higher MAO affinity than the parent compound .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
